An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl chloride: Synthesis, Reactivity, and Applications
Foreword: Unpacking a Versatile Synthetic Intermediate
In the landscape of modern organic and medicinal chemistry, the efficacy of a multi-step synthesis often hinges on the reliability and versatility of its constituent building blocks. 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7), also known as α-phenylisobutyryl chloride, is one such pivotal intermediate.[1] Its structure, which combines the reactivity of an acyl chloride with the steric influence of a quaternary α-carbon bearing a phenyl group, makes it a valuable reagent for introducing specific structural motifs.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its nuanced reactivity and critical role in pharmaceutical development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral characteristics is foundational to its effective use in the laboratory. 2-Methyl-2-phenylpropanoyl chloride is a liquid at room temperature, a property that facilitates its handling and measurement in reactions.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 36293-05-7 | [2][4] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |
| Molecular Weight | 182.64 g/mol | [1][2] |
| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 107°C at 13 mmHg | [5] |
| SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [2][4] |
Spectroscopic Signature Analysis
While specific spectra are instrument-dependent, the structure of 2-Methyl-2-phenylpropanoyl chloride allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and product confirmation.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The most prominent features would include a singlet corresponding to the six protons of the two equivalent methyl groups (gem-dimethyl) and a multiplet pattern in the aromatic region (typically ~7.2-7.5 ppm) for the five protons of the phenyl group.
-
¹³C NMR (Carbon NMR): The carbon spectrum would reveal a carbonyl carbon signal (>170 ppm), signals for the aromatic carbons (typically 125-145 ppm), a quaternary α-carbon, and a signal for the equivalent methyl carbons (~26 ppm).[6]
-
IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found at a high wavenumber (around 1780-1815 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.
-
MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 182, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 184 for the ³⁷Cl isotope (the M+2 peak) in an approximate 3:1 ratio. A common fragmentation pattern would be the loss of the chlorine atom or the entire COCl group.
Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for preparing 2-Methyl-2-phenylpropanoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.[2] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive hydroxyl group into an excellent leaving group (chloride), thereby activating the carbonyl for nucleophilic attack.[7][8][9]
Choice of Chlorinating Agent: A Question of Causality
Several reagents can effect this conversion, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂).[7][8] While all are effective, thionyl chloride (SOCl₂) is often the reagent of choice for laboratory-scale preparations. The rationale for this preference is rooted in the nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[8][10]
This is a significant practical advantage, as these gaseous byproducts can be easily removed from the reaction mixture, often by performing the reaction under a fume hood or with a gas trap. This simplifies the purification process, as the non-volatile acyl chloride product can be isolated directly after removing any excess thionyl chloride by distillation.[8] In contrast, reactions with PCl₅ and PCl₃ yield non-volatile byproducts (POCl₃ and H₃PO₃, respectively), which require more rigorous purification steps like fractional distillation to separate from the product.[8]
Reaction Mechanism with Thionyl Chloride
The conversion proceeds via a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of acyl chloride formation using thionyl chloride.
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9]
-
Intermediate Formation: This forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[9]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[10]
Experimental Protocol: Synthesis of 2-Methyl-2-phenylpropanoyl chloride
This protocol is a representative procedure and must be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 2-methyl-2-phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Under stirring, carefully add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq), either neat or in an inert solvent like dichloromethane (DCM).[11] The reaction is often exothermic.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours.[11] The progress of the reaction can be monitored by observing the cessation of gas evolution. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Methyl-2-phenylpropanoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.[5]
Reactivity and Synthetic Utility
The synthetic value of 2-Methyl-2-phenylpropanoyl chloride lies in the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for a range of nucleophilic acyl substitution reactions.[2]
The Role of Steric Hindrance
A defining feature of this molecule is the quaternary carbon at the α-position, substituted with two methyl groups and a phenyl ring. This significant steric bulk around the carbonyl group plays a crucial role in its reactivity. While the carbonyl carbon is highly electrophilic, the steric hindrance can modulate the rate of reaction, particularly with bulky nucleophiles.[12] This can be a desirable trait, allowing for greater selectivity in some cases, but it may also necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less hindered acyl chlorides like acetyl chloride.[12]
Key Synthetic Transformations
Caption: Key reactions of 2-Methyl-2-phenylpropanoyl chloride.
-
Nucleophilic Acyl Substitution: This is the primary reaction pathway. The chloride atom is readily displaced by a wide variety of nucleophiles.[2]
-
Esterification: Reaction with alcohols (R'-OH) yields the corresponding esters. This is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Amidation: Reaction with primary or secondary amines (R'R''NH) produces amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the HCl byproduct.
-
-
Friedel-Crafts Acylation: As an acyl chloride, it is a potent reagent for Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] This reaction forms a new carbon-carbon bond and produces an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[13]
Protocol: Ester Synthesis via Acylation
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.
-
Addition: Slowly add 2-Methyl-2-phenylpropanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.
Central Role in Pharmaceutical Synthesis
The true significance of 2-Methyl-2-phenylpropanoyl chloride is evident in its application as a key intermediate in the synthesis of complex, biologically active molecules.[2] Derivatives of 2-methyl-2-phenylpropionic acid are known to possess potent biological activities, including antihistamine (H1 receptor antagonist) properties.[15][16] This makes the parent acyl chloride a valuable precursor for the development of new antiallergic agents.[15] For instance, the structural motif provided by this reagent is integral to the patented synthesis of pharmaceuticals like bilastine.[15]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that demand stringent safety protocols.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator and may cause respiratory irritation.[1] Upon contact with water or moisture, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with side shields.[17][18]
-
Handling: Avoid inhalation of vapors.[17][18] Prevent contact with skin, eyes, and clothing.[17] Keep away from water and incompatible materials.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It should be stored away from incompatible materials such as strong oxidizing agents, alcohols, amines, and moisture.[17][18]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste materials must be disposed of in accordance with federal, state, and local regulations.[18]
Conclusion
2-Methyl-2-phenylpropanoyl chloride is more than just a simple acyl chloride; it is a precisely engineered synthetic tool. Its combination of high electrophilicity and significant steric hindrance provides a unique reactivity profile that is highly valued in organic synthesis. From its straightforward preparation to its pivotal role in constructing complex pharmaceutical agents, this reagent demonstrates the power of functional group manipulation and structural design. For the discerning chemist, a comprehensive understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the pursuit of novel molecular architectures.
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Figure 2. Hypothetical amino alcohol (1).
